molecular formula C15H12ClF6N B2628307 Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 49703-71-1

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B2628307
CAS RN: 49703-71-1
M. Wt: 355.71
InChI Key: SZCQRLPYLSYYEN-UHFFFAOYSA-N
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Description

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound . It is generally a solid, appearing as white crystals or crystalline powder . The primary use of this compound is as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activity, such as drugs and pesticides .


Synthesis Analysis

The common method of preparing this compound is through chemical synthesis . The typical method involves reacting 3,5-bis(trifluoromethyl)aniline with hydrochloric acid to produce the corresponding hydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C9H9F6N.ClH .


Chemical Reactions Analysis

This compound is used as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activity .


Physical And Chemical Properties Analysis

This compound is a solid that typically appears as white crystals or crystalline powder . The molecular weight of this compound is 355.71 . It has a melting point of 293-294°C .

Scientific Research Applications

Synthesis and Polymer Research

  • Synthesis of Novel Polyimides : Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is utilized in synthesizing new fluorine-containing polyimides with good thermal stability and outstanding mechanical properties. These polyimides exhibit high solubility in various organic solvents, suggesting potential applications in advanced materials (Yin et al., 2005).

Catalysis and Reaction Mechanisms

  • Palladium Nanoparticles Stabilization : This compound plays a role in stabilizing palladium(0) nanoparticles, which are efficient recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This suggests its utility in enhancing catalytic efficiency in organic reactions (Moreno-Mañas et al., 2001).

Luminescence and Optical Applications

  • Luminescent Properties in Lanthanide Complexes : The compound has been used in synthesizing lanthanide complexes with high luminescent properties. These complexes are potential candidates for applications requiring specific luminescent characteristics, such as in light-emitting diodes (LEDs) (Shi et al., 2013).

Pharmaceutical and Biomedical Research

  • Development of Anti-Cancer Agents : Research has shown that certain derivatives of this compound activate the eIF2α kinase heme regulated inhibitor, suggesting potential applications in the development of anti-cancer agents (Denoyelle et al., 2012).

Chemical Sensing

  • Fluorogenic Sensing of Metal Ions : Derivatives of this compound have been employed as chemosensors for detecting metal ions like Zn2+ and Cd2+, highlighting their potential in environmental monitoring and analytical chemistry (Purkait et al., 2018).

Safety and Hazards

Regarding safety information, Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride should be handled according to laboratory safety procedures . It may be irritating to the eyes, skin, and respiratory tract, so contact should be avoided . Appropriate personal protective equipment, such as gloves and goggles, should be worn when using it . In the event of accidental contact or inhalation, immediate eye washing or skin flushing should be performed, and medical attention should be sought promptly .

Future Directions

The efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was achieved by a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This provides valuable insights into the biosynthesis of chiral amines and could guide future research and applications of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride .

Mechanism of Action

In terms of pharmacokinetics, the compound’s solubility, absorption, distribution, metabolism, and excretion would be influenced by its chemical structure and properties. For instance, the presence of the hydrochloride group could potentially enhance the compound’s water solubility, which could influence its absorption and distribution within the body .

The compound’s mode of action and the specific biochemical pathways it affects would depend on its targets within the body. These could include enzymes, receptors, or other proteins, and the compound could act as an inhibitor, activator, or modulator of these targets .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s stability, reactivity, and overall efficacy .

properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQRLPYLSYYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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